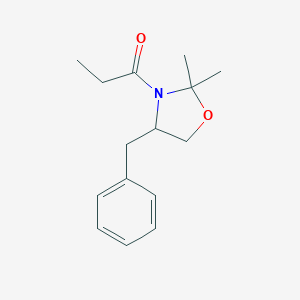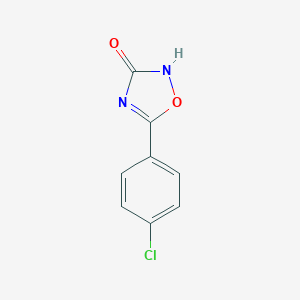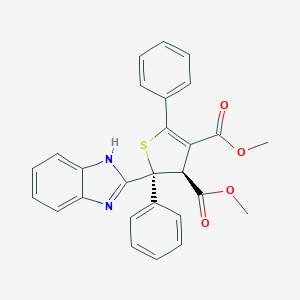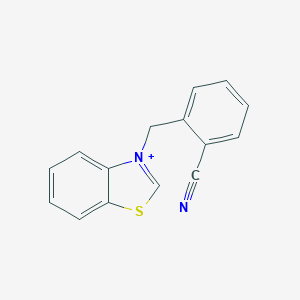![molecular formula C20H20N4O B282179 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, also known as PD173955, is a small molecule inhibitor that has been studied for its potential use in cancer research. This compound has shown promising results in inhibiting tumor growth in various types of cancer, making it a potential candidate for future cancer therapies. In
作用机制
The mechanism of action of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves the inhibition of several key signaling pathways involved in cancer progression. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been shown to inhibit the activity of the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are involved in cell survival, proliferation, and migration. By inhibiting these pathways, 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to have other biochemical and physiological effects. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been shown to inhibit the activity of several kinases, such as c-Src, FAK, and JAK2, which are involved in cell adhesion, migration, and invasion. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is its potential use in cancer research. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has shown promising results in inhibiting tumor growth in various types of cancer, making it a potential candidate for future cancer therapies. However, one of the limitations of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one. One direction is the development of more effective and efficient synthesis methods for 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, which can improve its availability and accessibility for research purposes. Another direction is the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one in combination with other anti-cancer agents, which can enhance its anti-tumor effects and reduce potential side effects. Additionally, the study of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one in animal models can provide valuable insights into its safety and efficacy for future clinical trials.
合成方法
The synthesis of 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-amino-1-propanol in the presence of acetic acid and sodium borohydride. The resulting intermediate is then treated with 1,3-cyclohexanedione in the presence of ammonium acetate to yield the final product.
科学研究应用
5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
5-(2-aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H20N4O/c1-13(21)12-24-19(15-10-6-3-7-11-15)16-17(14-8-4-2-5-9-14)22-23-18(16)20(24)25/h2-11,13,19H,12,21H2,1H3,(H,22,23) |
InChI 键 |
VELKZGQRQOCKGN-UHFFFAOYSA-N |
SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
规范 SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

methanone](/img/structure/B282101.png)


![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)

![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)